

# literature review of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol research

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## Compound of Interest

Compound Name: 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B1227008

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An In-depth Technical Guide on the Core Research of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**

## Introduction

**2-Amino-1-(3,4-dimethoxyphenyl)ethanol**, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative with a chemical structure suggestive of interactions with biological amine systems. Its structural similarity to endogenous catecholamines (like norepinephrine) and other synthetic adrenergic agents positions it as a compound of interest for researchers in pharmacology and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a modulator of adrenergic signaling. While direct research on this specific molecule is limited, this review consolidates data from closely related analogues and precursors to provide a thorough understanding of its potential applications and areas for future investigation. The compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.<sup>[1]</sup>

## Chemical Properties

The fundamental chemical and physical properties of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** are summarized below. These properties are essential for its handling, formulation, and use in experimental settings.

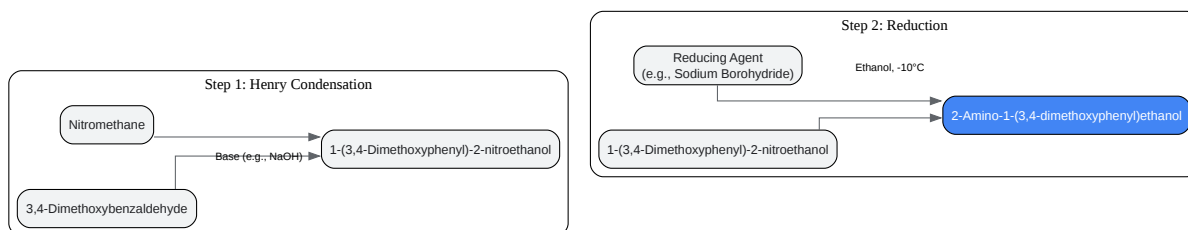
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>3</sub>	[2]
Molecular Weight	197.23 g/mol	[2]
CAS Number	6924-15-8	[2]
IUPAC Name	2-amino-1-(3,4-dimethoxyphenyl)ethanol	[2]
Synonyms	3,4-Dimethoxyphenylethanolamine, 3,4-Dimethoxynorepinephrine	[2]
Melting Point	77 °C	
Boiling Point	180-183 °C (at 12 Torr)	
Density	1.145±0.06 g/cm <sup>3</sup> (Predicted)	
pKa	11.86±0.35 (Predicted)	
SMILES	<chem>COC1=C(C=C(C=C1)C(CN)O)OC</chem>	[2]
InChI	InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3	[2]

## Synthesis and Experimental Protocols

While a definitive, single-source synthesis protocol for **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methods for its positional isomers and related precursors. The most common approach involves the reduction of a corresponding nitroethanol intermediate, which is itself formed by a Henry condensation reaction.

## Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 3,4-dimethoxybenzaldehyde.



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*Proposed two-step synthesis of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**.*

## Detailed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the 2,5-dimethoxy isomer.<sup>[3][4]</sup>

### Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

- To a 2L four-necked flask equipped with a mechanical stirrer and a thermometer, add 200.0g (1.2 mol) of 3,4-dimethoxybenzaldehyde and 600ml of ethanol.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add a 6.6M aqueous solution of sodium hydroxide (400ml, 2.64 mol) dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, continue stirring at this temperature for 30 minutes.
- Add 146.4g (2.4 mol) of nitromethane to the reaction mixture.
- Neutralize the mixture by adding a 2.45M aqueous solution of acetic acid (660ml, 1.62 mol).
- Continue stirring for another 30 minutes.

- Collect the resulting precipitate by suction filtration.
- Wash the filter cake with a small amount of petroleum ether twice.
- Dry the solid to obtain 1-(3,4-Dimethoxyphenyl)-2-nitroethanol. Purity and yield should be assessed by HPLC and weighing.

#### Step 2: Synthesis of **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**

- In a 2L reaction flask, dissolve 100.0g of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol in 500ml of ethanol.
- Cool the solution to -10 °C with stirring.
- Add 54g of sodium borohydride in small portions, maintaining the temperature at -10 °C.
- After the addition is complete, allow the reaction to proceed at this temperature for 2 hours.
- Monitor the reaction to completion using HPLC.
- Once complete, add 500ml of water to quench the reaction.
- Remove the ethanol under reduced pressure.
- Collect the crude product by suction filtration.
- Recrystallize the crude solid to obtain pure **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**.<sup>[3][4]</sup>  
The expected yield, based on the isomeric synthesis, is approximately 83% with a purity of >98%.<sup>[3]</sup>

## Biological Activity and Mechanism of Action

Direct pharmacological data for **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** is scarce. However, research on structurally similar compounds provides strong evidence for its likely biological targets and effects. The primary area of interest is its interaction with adrenergic receptors.

A closely related compound, TA-064 ((-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol), is a known selective beta-1 adrenoceptor agonist.[5] In anesthetized dogs, intravenous administration of TA-064 resulted in a dose-dependent increase in cardiac contractile force with minimal impact on blood pressure. Its positive inotropic activity was found to be similar to dobutamine but 1/100th that of isoproterenol. This effect was stereospecific and was blocked by the beta-1 selective antagonist, practolol, confirming its mechanism of action.[5]

Given that the 3,4-dimethoxyphenyl moiety is a core component of TA-064, it is highly probable that **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** also exhibits activity at adrenergic receptors, likely as a beta-adrenergic agonist.

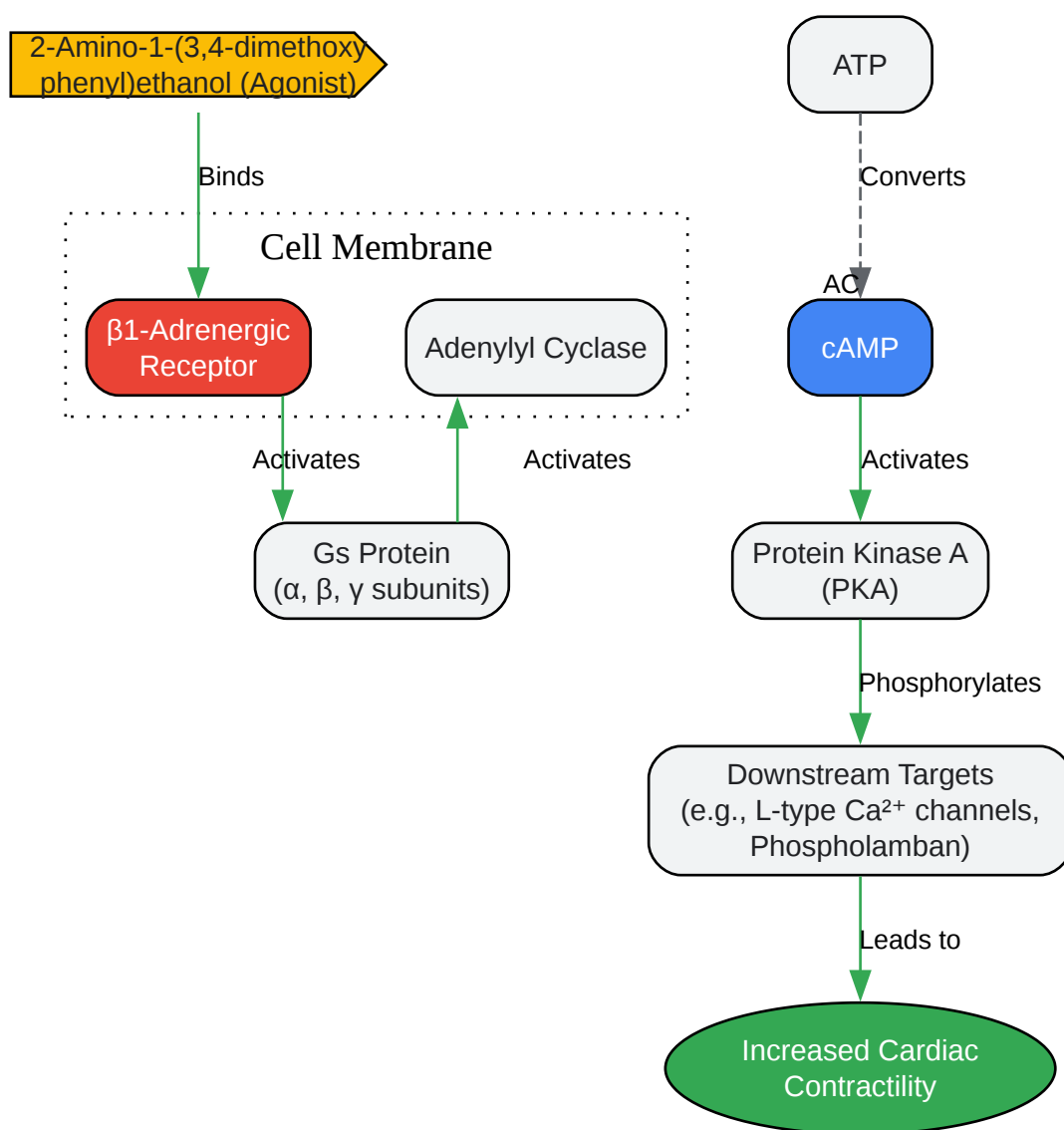
## Quantitative Data from Related Compounds

Compound	Assay	Target(s)	Result	Reference
TA-064	In vivo (dog)	Cardiac Contractility	0.1 mg/kg (i.d.) increased force by 120%	[5]
TA-064	In vivo (dog)	Inotropic Potency	~1/100th of Isoproterenol	[5]
2C-O-3	Radioligand Binding	$\alpha_2$ A Adrenergic Receptor	$K_i$ = 180-620 nM	[6]
2C-O-16	Radioligand Binding	$\alpha_2$ A Adrenergic Receptor	$K_i$ = 180-620 nM	[6]
2C-O-27	Radioligand Binding	$\alpha_2$ A Adrenergic Receptor	$K_i$ = 180-620 nM	[6]

Note: 2C-O compounds are 4-alkoxy-2,5-dimethoxyphenethylamines, positional isomers of the title compound.

## Proposed Signaling Pathway: $\beta_1$ -Adrenergic Receptor Activation

Activation of  $\beta$ 1-adrenergic receptors in cardiac myocytes initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in excitation-contraction coupling, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.



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